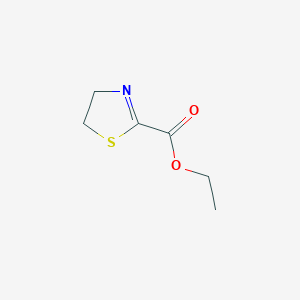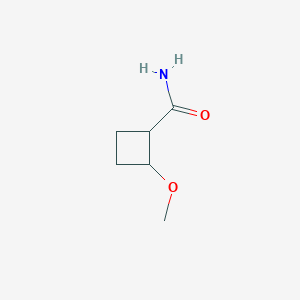![molecular formula C15H13ClN2O4 B14005546 [3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate CAS No. 13684-00-9](/img/structure/B14005546.png)
[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate is a chemical compound known for its unique structure and properties It is composed of a phenyl ring substituted with a methoxycarbonylamino group and a carbamate linkage to a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate typically involves the reaction of 3-chloroaniline with methyl 3-aminobenzoate in the presence of a carbamoylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted carbamates .
Scientific Research Applications
[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate: This compound is unique due to its specific substitution pattern and functional groups.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another compound with a methoxy-phenyl group, but with different structural features and applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
13684-00-9 |
|---|---|
Molecular Formula |
C15H13ClN2O4 |
Molecular Weight |
320.73 g/mol |
IUPAC Name |
[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H13ClN2O4/c1-21-14(19)17-12-6-3-7-13(9-12)22-15(20)18-11-5-2-4-10(16)8-11/h2-9H,1H3,(H,17,19)(H,18,20) |
InChI Key |
JZDMOJBHPHXXHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Dioxabicyclo[3.2.1]octane-4,6-dione](/img/structure/B14005468.png)
![(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14005469.png)

![n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide](/img/structure/B14005474.png)

![1-[(Methylsulfinyl)methyl]naphthalene](/img/structure/B14005482.png)

![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14005500.png)
![2-Methyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one](/img/structure/B14005516.png)



![2-[(8-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B14005525.png)
![5-Bromo-n-hydroxy-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14005527.png)
